1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is an organic compound that features a pyrazole ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyrazole reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the reactants used.
Scientific Research Applications
1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with various biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This mechanism is crucial for its role in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a methyl group instead of a pentan-2-yl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrazole ring.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Features a dihydropyridine ring instead of a pyrazole ring.
Uniqueness: 1-Pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its pentan-2-yl group provides steric hindrance, influencing its reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H25BN2O2 |
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Molecular Weight |
264.17 g/mol |
IUPAC Name |
1-pentan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H25BN2O2/c1-7-8-11(2)17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3 |
InChI Key |
YWPNPTKRPAFZMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CCC |
Origin of Product |
United States |
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